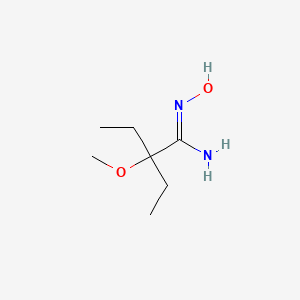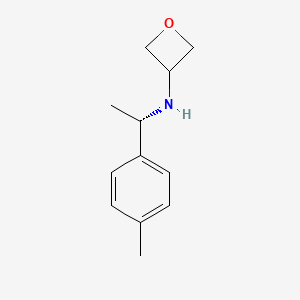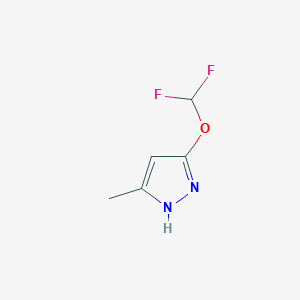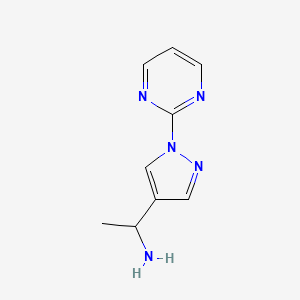
1-(1-(Pyrimidin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Pyrimidin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine is a heterocyclic compound that features both pyrimidine and pyrazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Pyrimidin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine typically involves the reaction of pyrimidine derivatives with pyrazole intermediates. One common method involves the condensation of 2-aminopyrimidine with 4-chloropyrazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-(Pyrimidin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, aryl halides, polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: N-oxides of the pyrimidine or pyrazole rings.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Functionalized derivatives with various substituents on the pyrimidine or pyrazole rings.
Aplicaciones Científicas De Investigación
1-(1-(Pyrimidin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the production of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(1-(Pyrimidin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system in which the compound is used.
Comparación Con Compuestos Similares
2-(Pyrrolidin-1-yl)pyrimidine: Known for its pharmacological activity and enzyme inhibition properties.
N-(Pyridin-2-yl)amides: Used in medicinal chemistry for their therapeutic potential.
3-Bromoimidazo[1,2-a]pyridines: Synthesized from similar starting materials and used in various medicinal applications.
Uniqueness: 1-(1-(Pyrimidin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine is unique due to its dual heterocyclic structure, which provides a versatile platform for chemical modifications and the development of novel compounds with diverse biological activities.
Propiedades
Fórmula molecular |
C9H11N5 |
|---|---|
Peso molecular |
189.22 g/mol |
Nombre IUPAC |
1-(1-pyrimidin-2-ylpyrazol-4-yl)ethanamine |
InChI |
InChI=1S/C9H11N5/c1-7(10)8-5-13-14(6-8)9-11-3-2-4-12-9/h2-7H,10H2,1H3 |
Clave InChI |
RZJYCGRDIJWQNY-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CN(N=C1)C2=NC=CC=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B15278359.png)


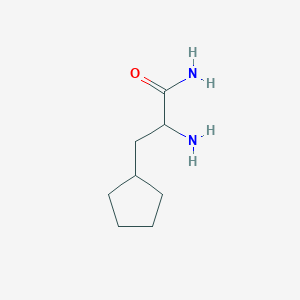


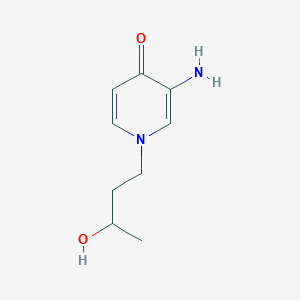

![3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15278402.png)
